molecular formula C10H9N3O2S B13967187 (5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester

(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester

Cat. No.: B13967187
M. Wt: 235.26 g/mol
InChI Key: OVDLZRHEZVLBGB-UHFFFAOYSA-N
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Description

Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of phenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate, often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, disrupting their normal function and leading to therapeutic effects.

    Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, leading to the inhibition of cell growth or replication.

Comparison with Similar Compounds

Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

phenyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C10H9N3O2S/c1-7-12-13-9(16-7)11-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)

InChI Key

OVDLZRHEZVLBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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